2-(2-((E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid
Description
Properties
IUPAC Name |
2-[[2-[(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c19-9-4-2-1-3-8(9)6-16-18-14-17-13(23)10(24-14)5-11(20)15-7-12(21)22/h1-4,6,10,19H,5,7H2,(H,15,20)(H,21,22)(H,17,18,23)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKRJUVXPNRGMB-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid, often referred to as a thiazolidinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives followed by cyclization to form the thiazolidinone ring. The structural integrity can be confirmed through techniques like X-ray crystallography and NMR spectroscopy. For instance, a related compound's crystal structure revealed an asymmetric binuclear coordination complex, indicating the potential for similar structural features in our compound .
Antioxidant Activity
Thiazolidinone derivatives have shown significant antioxidant properties. The presence of hydroxyl groups in the structure is crucial for scavenging free radicals. Studies indicate that compounds with such functional groups can effectively mitigate oxidative stress, which is linked to various diseases .
Table 1: Antioxidant Activity of Related Thiazolidinones
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | Free radical scavenging |
| Compound B | 15.0 | Inhibition of lipid peroxidation |
| Compound C | 10.0 | Modulation of antioxidant enzyme activity |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HepG2 | 6.19 | Apoptosis induction |
| Compound E | MCF-7 | 5.10 | Cell cycle arrest |
| Compound F | HCT116 | 8.91 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Case Studies
- Anti-ulcer Activity : A related thiazolidinone compound was tested for its protective effects against ethanol-induced gastric ulcers in rats. The study demonstrated significant mucosal protection compared to controls, suggesting a potential therapeutic application for gastric disorders .
- Tyrosinase Inhibition : Compounds similar to the one were evaluated for their inhibitory effects on tyrosinase activity, a key enzyme in melanin production. Results indicated promising inhibitory effects, making them candidates for skin-whitening agents .
Scientific Research Applications
Structural Overview
The compound features:
- A thiazolidinone ring , which is known for its role in medicinal chemistry.
- A hydrazone linkage , which contributes to its potential reactivity.
- An acetic acid moiety , enhancing its solubility and biological interactions.
Chemistry
- Catalysis : This compound can serve as a ligand in metal-catalyzed reactions, facilitating various organic transformations.
- Material Science : Its unique structure allows for potential applications in developing new materials with specific properties.
Biology
- Enzyme Inhibition : The structural features suggest that it may act as an inhibitor for certain enzymes, making it a candidate for further studies in enzyme regulation.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Medicine
- Drug Development : The compound is considered a lead molecule for developing pharmaceuticals targeting diseases where enzyme inhibition is beneficial. Its structural characteristics may allow it to interact effectively with biological targets.
- Therapeutic Applications : Ongoing research is evaluating its potential in treating conditions such as cancer and infectious diseases due to its biological activity.
Industry
- Polymer Synthesis : It can be utilized as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new synthetic materials with tailored properties.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Enzyme Inhibition Studies : Research has shown that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase, suggesting that this compound may have similar properties .
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones, including this compound, displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Drug Discovery Platforms : The compound has been included in high-throughput screening assays aimed at discovering new therapeutic agents targeting specific diseases .
Chemical Reactions Analysis
Hydrazone Formation
The hydrazone bridge is formed via condensation between a hydrazide (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide ) and 2-hydroxybenzaldehyde under acidic conditions. This step often employs ethanol or methanol as solvents with catalytic acetic acid, yielding Schiff base intermediates .
Example Reaction:
Thiazolidinone Ring Closure
Cyclization to form the thiazolidin-4-one ring occurs via [3+2] cycloaddition between thiosemicarbazones and α,β-unsaturated carbonyl compounds (e.g., dimethyl acetylenedicarboxylate). This reaction proceeds under solvent-free or mild reflux conditions .
Key Conditions:
-
Reagents: Thiourea, chloroacetic acid, or mercaptoacetic acid derivatives.
-
Catalysts: Anhydrous sodium acetate or glacial acetic acid.
Derivatization and Functionalization
The compound’s reactive sites enable further modifications:
Acylation at the Acetamide Side Chain
The acetamide group undergoes acylation with chloroacetyl chloride or benzoyl chloride, forming derivatives with enhanced biological activity. For example:
This reaction is critical for generating analogs with varied pharmacokinetic profiles .
Aldol Condensation with Aromatic Aldehydes
The hydrazone moiety participates in aldol condensation with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde), producing arylidene derivatives. These reactions are conducted in ethanol under reflux, with yields ranging from 65–90% .
Example Product:
Coordination with Metal Ions
The hydroxyl and carbonyl groups facilitate chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These interactions are studied via UV-Vis and IR spectroscopy, showing shifts in absorption bands at:
Nucleophilic Substitution at the Thiazolidinone Ring
The sulfur atom in the thiazolidinone ring undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide), producing S-alkylated derivatives. This reactivity is exploited to enhance lipophilicity for drug design .
Comparative Reactivity of Structural Analogs
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Physical Properties: Electron-donating groups (e.g., methoxy in 1.1.4) correlate with higher melting points and yields compared to electron-withdrawing groups (e.g., bromo in ) . The 2-hydroxybenzylidene group in the target compound may enhance solubility in polar solvents due to phenolic -OH, unlike methoxy or bromo substituents .
Use of ZnCl₂ as a catalyst () or bromoacetic acid derivatives () highlights diverse cyclization strategies for thiazolidinone cores .
Elemental Analysis and Purity
Elemental analysis data from demonstrates close alignment between calculated and observed values (e.g., 1.1.3: C 60.13 vs. 60.26; N 3.51 vs. 3.67), indicating high purity despite moderate yields . For the target compound, similar analytical rigor would be essential to confirm structural integrity, especially given the complexity of its hydrazone and acetamidoacetic acid groups.
Functional Group Contributions
- The (E)-configuration in the target compound may influence steric interactions and binding affinity .
- Thiazolidinone Core: The 4-oxo group is critical for hydrogen bonding, while sulfur in the ring enhances lipophilicity. Substitution at the 5-position (e.g., acetic acid in the target compound vs. thioxo in 1.1.3) modulates electronic and steric properties .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux conditions in a DMF/acetic acid mixture, followed by cyclization with appropriate carbonyl compounds. For example, sodium acetate acts as a base to facilitate the formation of the thiazolidinone ring, while refluxing in DMF/acetic acid (1:2 v/v) for 2 hours optimizes ring closure . Variations in solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., acid vs. base) significantly impact reaction efficiency and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming its structure?
- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring, N-H bend at ~3200 cm⁻¹ for hydrazone moieties).
- NMR (¹H and ¹³C) resolves regiochemistry: aromatic protons (δ 6.8–7.5 ppm), acetamido methyl groups (δ 2.1–2.3 ppm), and hydrazone NH (δ 10–12 ppm).
- X-ray crystallography (if crystalline) confirms stereochemistry of E/Z configurations in hydrazone and benzylidene groups .
Q. What are the key functional groups influencing its reactivity?
The compound contains a thiazolidinone ring (4-oxo group), hydrazone linker, and 2-hydroxybenzylidene moiety. The hydrazone acts as a nucleophile in Schiff base formation, while the thiazolidinone’s C=S bond participates in cycloaddition or substitution reactions. The phenolic –OH group enables hydrogen bonding or metal coordination .
Q. How can researchers assess purity and stability under experimental conditions?
Use HPLC with a C18 column (UV detection at 254 nm) to monitor degradation products. Stability studies in DMSO or aqueous buffers (pH 4–9) at 25°C/37°C reveal susceptibility to hydrolysis, particularly at the acetamido or hydrazone bonds .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Discrepancies may arise from assay conditions (e.g., bacterial strain specificity, cytotoxicity thresholds). Validate activity via:
- Dose-response curves (IC₅₀/EC₅₀ comparisons).
- Target engagement assays (e.g., enzyme inhibition kinetics for bacterial dihydrofolate reductase vs. eukaryotic topoisomerase).
- Metabolomic profiling to distinguish on-target effects from nonspecific toxicity .
Q. What computational methods aid in predicting reactivity and optimizing synthetic routes?
- Density Functional Theory (DFT) calculates transition states for cyclization steps (e.g., thiazolidinone ring formation).
- Molecular docking predicts interactions with biological targets (e.g., binding affinity to bacterial enzyme active sites).
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for multi-step reactions .
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
Apply Box-Behnken designs to variables like temperature (60–100°C), solvent ratio (DMF/acetic acid), and catalyst loading. Response surface models optimize yield while minimizing side products (e.g., hydrolysis byproducts) .
Q. What strategies address poor solubility in biological assays?
- Prodrug design : Introduce ester groups (e.g., ethyl acetate) at the carboxylic acid moiety for enhanced membrane permeability.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
Q. How are mechanistic studies designed to elucidate its antioxidant activity?
- Electron paramagnetic resonance (EPR) detects radical scavenging (e.g., DPPH• or •OH quenching).
- FRAP assays quantify Fe³⁺ reduction capacity.
- In-cell ROS assays (e.g., DCFH-DA fluorescence in macrophage models) correlate activity with cellular redox modulation .
Q. What synthetic modifications improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the phenolic –OH with a fluorine atom to enhance metabolic stability.
- PEGylation : Attach polyethylene glycol chains to the acetic acid moiety to prolong half-life.
- Heterocyclic fusion : Integrate imidazole or pyridine rings to improve solubility and target affinity .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be interpreted?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability.
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps.
- Tumor microenvironment models : 3D spheroids or organoids better replicate in vivo conditions than monolayer cultures .
Q. Why do different studies report varying optimal pH for hydrazone stability?
Stability is ligand-specific: Electron-withdrawing groups (e.g., –NO₂) on the benzylidene ring increase hydrolysis resistance at pH >7, while electron-donating groups (e.g., –OCH₃) favor acidic stability. Buffer composition (e.g., phosphate vs. acetate) also influences degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
